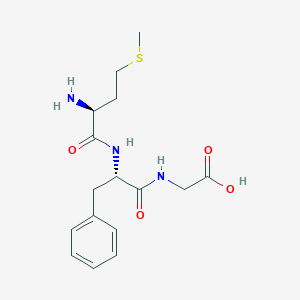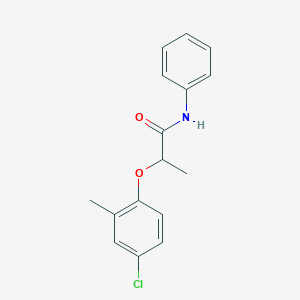
2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- "2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide" is a compound that has been synthesized and characterized in various studies, with a focus on its chemical structure and properties.
Synthesis Analysis
- The synthesis of related compounds often involves reactions with electrophiles, leading to products like hexahydro-4-pyrimidinones or oxazolidines (Hajji et al., 2002).
- Novel series of derivatives involving phenoxypropanamide structures have been synthesized, indicating the versatility and reactivity of these compounds (Velupillai et al., 2015).
Molecular Structure Analysis
- Advanced techniques like X-ray diffraction, IR, NMR UV-Vis, and DFT calculations have been used to analyze the structure of related compounds, providing insights into the geometrical and electronic properties (Demir et al., 2016).
Chemical Reactions and Properties
- Specific chemical reactions, such as chemoselective reactions and nucleophilic substitutions, play a significant role in the formation and modification of compounds like 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide (Hajji et al., 2002).
Physical Properties Analysis
- The physical properties of related compounds, such as solubility and thermal stability, have been studied, highlighting their potential for various applications (Yang & Lin, 1994).
Chemical Properties Analysis
- Investigations into the chemical properties of similar compounds reveal insights into their reactivity, stability, and potential uses in various fields, like material science (Yang & Lin, 1995).
Scientific Research Applications
Synthesis and Characterization of Schiff Bases
Schiff bases containing oxygen, nitrogen, and sulfur donors have been studied for their corrosion inhibitory properties on mild steel in acidic conditions. These compounds, including various derivatives, exhibit inhibitor properties, highlighting the importance of heteroatoms in their structure for enhancing inhibition efficiency. The study of Schiff bases provides insights into the design and application of corrosion inhibitors, potentially guiding research on related compounds like "2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide" for similar applications (Leçe, Emregül, & Atakol, 2008).
Anticancer Activity of Schiff Bases
Another study explored the synthesis, characterization, and anticancer activity of five Schiff bases. These compounds demonstrated cytotoxicity against cancer cell lines, with significant potential as drugs against cancer. This research underscores the potential of Schiff bases and related compounds in medicinal chemistry, suggesting areas where "2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide" might find applications (Uddin et al., 2019).
Antipathogenic Activity of Thiourea Derivatives
A study on thiourea derivatives, including acylthioureas, investigated their antipathogenic activity against bacterial cells. These compounds showed significant potential for development as antimicrobial agents with antibiofilm properties. Research in this domain highlights the relevance of exploring the biological activities of compounds like "2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide" in developing novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Environmental Impact of Phenolic Compounds
Research on the phenylpropanoid pathway and the role of polyphenols in plants under abiotic stress provides insights into the physiological roles and stress tolerance mechanisms mediated by phenolic compounds. This study suggests the importance of investigating the environmental and biological activities of phenolic compounds, potentially guiding research on "2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide" for environmental or agricultural applications (Sharma et al., 2019).
Future Directions
Future research could focus on the synthesis of new compounds related to “2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide” and their potential applications. For instance, the preparation method for octyl ®-2-(4-chloro-2-methylphenoxy) propionate, which can be used as a root retarder, has been disclosed . Further studies could explore the potential of these compounds in various applications.
properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-11-10-13(17)8-9-15(11)20-12(2)16(19)18-14-6-4-3-5-7-14/h3-10,12H,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWNBJYOBTUXBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20929784 |
Source


|
| Record name | 2-(4-Chloro-2-methylphenoxy)-N-phenylpropanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20929784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide | |
CAS RN |
13740-38-0 |
Source


|
| Record name | Propionanilide, 2-((4-chloro-o-tolyl)oxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013740380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Chloro-2-methylphenoxy)-N-phenylpropanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20929784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


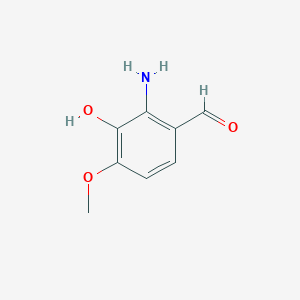
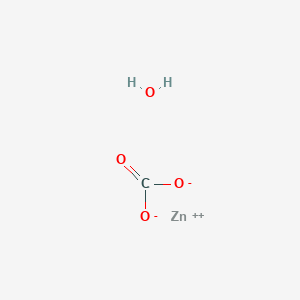
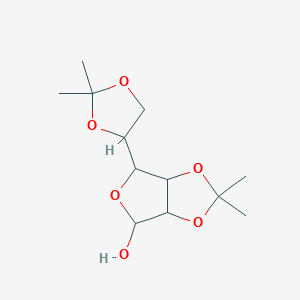
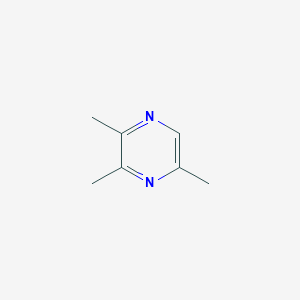
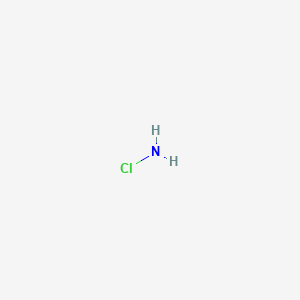

]-](/img/structure/B81546.png)


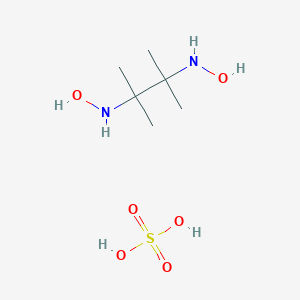
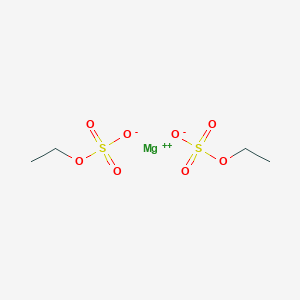
![N-[(E)-ethylideneamino]benzamide](/img/structure/B81556.png)
